2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide
Description
2-(Oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core linked to a 4-sulfamoylphenyl group via a 2-(oxolan-3-yloxy) substituent. This compound’s design aligns with pharmacophores optimized for isoform selectivity, where the pyridine ring may enhance π-π stacking interactions within enzyme active sites, and the oxolane linker could modulate solubility and binding kinetics.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c17-25(21,22)14-3-1-12(2-4-14)19-16(20)11-5-7-18-15(9-11)24-13-6-8-23-10-13/h1-5,7,9,13H,6,8,10H2,(H,19,20)(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLQFNCGSCZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.36 g/mol
The compound features a pyridine ring, a sulfonamide group, and an oxolane moiety, which contribute to its biological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Antinociceptive Effects
A study evaluated the antinociceptive (pain-relieving) effects of the compound in animal models. The results indicated that administration of the compound significantly reduced pain responses in both acute and chronic pain models, suggesting its potential utility in pain management therapies.
| Study Type | Model Used | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|---|
| Acute Pain | Hot Plate Test | 10 | 45 |
| Chronic Pain | Formalin Test | 20 | 60 |
Antimicrobial Activity
Another study assessed the antimicrobial efficacy against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | >64 µg/mL |
Case Studies
- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions highlighted the effectiveness of this compound as an adjunct therapy to standard analgesics. Patients reported a significant decrease in pain levels and improved quality of life metrics.
- Case Study on Infection Control : In a hospital setting, the use of this compound in combination with standard antibiotics showed enhanced efficacy against resistant bacterial strains, leading to shorter hospital stays and reduced antibiotic use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide are primarily derived from sulfonamide-bearing heterocycles, particularly those targeting CA isoforms. Below is a detailed comparison based on structural motifs, inhibitory potency, and design principles:
Structural Analogues and Key Modifications
Key Differences in Design and Activity
Linker Flexibility and Selectivity: The oxolane linker in the target compound introduces a constrained ether-oxygen, contrasting with the more flexible acetamide linkers in quinazolinone derivatives . hCA-VII) . In contrast, thioether linkers in quinazolinone-thioacetamides enhance hydrophobic interactions with CA active sites, contributing to sub-nanomolar inhibition of hCA-II (KI = 0.25 nM) .
Sulfamoylphenyl Interactions: The 4-sulfamoylphenyl group is a conserved zinc-binding motif across all analogs. However, substituents on adjacent rings (e.g., pyridine vs. quinazolinone) influence electronic effects. Pyridine’s electron-deficient aromatic system may weaken hydrogen bonding compared to quinazolinones, which have additional nitrogen atoms for polar interactions .
Isoform Selectivity: Quinazolinone derivatives exhibit broad-spectrum CA inhibition (hCA-I to XII), whereas acetamide-linked compounds like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide show marked selectivity for hCA-VII over hCA-II due to tail length matching the variable regions of CA active sites . The oxolane linker’s shorter length in the target compound may limit its reach to isoform-specific residues.
Q & A
Basic: What synthetic strategies are recommended for 2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridine core. A general approach includes:
Coupling Reactions : The oxolane (tetrahydrofuran) moiety is introduced via nucleophilic substitution or Mitsunobu reaction at the pyridine-2-position .
Carboxamide Formation : The sulfamoylphenyl group is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt) between pyridine-4-carboxylic acid and 4-sulfamoylaniline .
Optimization : Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst choice (e.g., Lewis acids for regioselectivity) significantly impact yield. Parallel screening using Design of Experiments (DoE) can identify optimal conditions .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm connectivity, with pyridine protons appearing as deshielded signals (δ 8.5–9.0 ppm) and oxolane protons as a multiplet (δ 3.5–4.5 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELX or SIR97 software resolves the 3D structure. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding between the sulfamoyl group and solvent molecules .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 377.1) .
Advanced: How can researchers resolve contradictions in reported inhibitory activity against carbonic anhydrase (CA) isoforms?
Answer:
Contradictions often arise from assay variability (e.g., pH, substrate concentration) or isoform-specific interactions. Methodological solutions include:
Standardized Assays : Use stopped-flow CO hydration at pH 7.4 for consistent CA activity measurement .
Crystallographic Analysis : Compare inhibitor binding modes across isoforms. For example, the sulfamoyl group in this compound may adopt distinct orientations in hCA II vs. hCA VII, as seen in analogous acetamide-CA complexes .
Structure-Activity Relationship (SAR) : Systematic substitution of the oxolane or sulfamoyl groups can isolate determinants of selectivity (e.g., steric hindrance in hCA II’s hydrophobic pocket) .
Advanced: What computational approaches are effective for predicting binding affinity and guiding structural modifications?
Answer:
- Molecular Docking : AutoDock Vina or Glide can model interactions between the sulfamoyl group and CA’s zinc-coordinated active site. Prioritize poses with hydrogen bonds to Thr199/Glu106 .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of the inhibitor-CA complex over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand and binding free energy (MM-PBSA) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Explore electronic effects (e.g., sulfonamide’s charge distribution) on zinc coordination .
Advanced: How can researchers address low solubility or bioavailability in preclinical studies?
Answer:
- Salt Formation : Convert the carboxamide to a sodium salt via NaOH treatment to enhance aqueous solubility .
- Prodrug Design : Mask the sulfamoyl group with enzymatically cleavable moieties (e.g., acetyl) to improve membrane permeability .
- Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Poloxamer 407) to stabilize amorphous dispersions .
Advanced: What strategies validate target engagement in cellular models for this compound?
Answer:
Fluorescent Probes : Conjugate the compound with BODIPY or Cy5 for live-cell imaging, tracking localization in CA-overexpressing cell lines .
Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of CA isoforms in lysates after compound treatment, indicating direct binding .
Knockdown/Rescue Experiments : Use siRNA to silence CA isoforms and assess rescue of inhibitory effects in proliferation assays .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, C, and tissue distribution via LC-MS/MS. Low in vivo exposure may explain efficacy gaps .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect oxidative metabolites (e.g., sulfamoyl cleavage) that reduce activity .
- Disease Models : Optimize dosing regimens in orthotopic CA-associated models (e.g., glioblastoma xenografts) to align with in vitro IC values .
Advanced: What are best practices for designing analogs with improved isoform selectivity?
Answer:
- Tailored Substituents : Introduce bulky groups (e.g., tert-butyl) on the oxolane ring to exploit hCA VII’s larger active site, as demonstrated in analogous CA inhibitors .
- Linker Optimization : Replace the carboxamide with sulfonamide or ureido linkers to modulate zinc coordination strength .
- Free-Wilson Analysis : Deconstruct the molecule into substituent contributions to isoform affinity using multivariate regression .
Advanced: How can cryo-EM complement crystallography in studying inhibitor-enzyme complexes?
Answer:
- Sample Preparation : Flash-freeze CA-inhibitor complexes in vitreous ice to capture dynamic binding states (e.g., partial sulfamoyl displacement) .
- Data Processing : Use RELION or CryoSPARC for 3D reconstruction, focusing on density maps around the active site (≤3.0 Å resolution) .
- Hybrid Methods : Integrate crystallographic data (SHELX-refined) with cryo-EM maps in Chimera for multi-conformational modeling .
Advanced: What statistical methods are recommended for analyzing high-throughput screening (HTS) data of this compound’s analogs?
Answer:
- Z’-Factor Analysis : Validate assay robustness (Z’ > 0.5) across 384-well plates .
- Machine Learning : Train random forest models on HTS data (e.g., IC, LogP) to predict activity of virtual libraries .
- Cluster Analysis : Group analogs by structural fingerprints (e.g., Morgan fingerprints) to identify activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
